molecular formula C16H19ClN4O3S B2603386 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1331174-91-4

3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2603386
CAS No.: 1331174-91-4
M. Wt: 382.86
InChI Key: VAQFQSQBOBDKKU-UHFFFAOYSA-N
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Description

The compound 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a benzamide derivative featuring a nitro group at the 3-position of the benzamide ring and a propyl substituent on the tetrahydrothiazolo[5,4-c]pyridine core. Its structure combines a thiazolo-pyridine scaffold with a substituted benzamide moiety, a design common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

3-nitro-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S.ClH/c1-2-7-19-8-6-13-14(10-19)24-16(17-13)18-15(21)11-4-3-5-12(9-11)20(22)23;/h3-5,9H,2,6-8,10H2,1H3,(H,17,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQFQSQBOBDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Tetrahydrothiazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothiazolopyridine core.

    Introduction of the Nitro Group: Nitration of the benzamide moiety is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitrobenzamide with the tetrahydrothiazolopyridine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino derivative under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The benzamide moiety can participate in nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The nitro group can be a key pharmacophore in drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydrothiazolopyridine ring system may also play a role in binding to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name (Simplified) Benzamide Substituent Tetrahydrothiazolopyridine Substituent Molecular Formula Average Mass ChemSpider ID
Target: 3-Nitro-N-(5-propyl-...) hydrochloride* 3-nitro 5-propyl C₁₆H₁₉ClN₄O₃S† ~386.87† N/A
N-(5-Benzyl-...)-4-tert-butylbenzamide hydrochloride [Ev1] 4-tert-butyl 5-benzyl C₂₄H₂₈ClN₃OS 442.018 21081644
3-Nitro-N-(5-methyl-...) [Ev2] 3-nitro 5-methyl C₁₄H₁₄N₄O₃S 318.351 4037694
4-Chloro-N-(5-ethyl-...) hydrochloride [Ev5] 4-chloro 5-ethyl C₁₅H₁₇Cl₂N₃OS‡ ~366.74‡ N/A
4-(Sulfonyl)-N-(5-propyl-...) hydrochloride [Ev4] 4-sulfonyl dihydroisoquinolin 5-propyl C₂₇H₃₂ClN₃O₃S₂§ ~570.12§ N/A

*Inferred data for the target compound; †Calculated based on structural similarity to [Ev2]; ‡Hypothetical formula for [Ev5]; §Hypothetical formula for [Ev4].

Key Observations:

The 4-tert-butyl group in [Ev1] introduces significant steric bulk, which may improve target binding affinity in hydrophobic pockets but could limit metabolic stability .

Electronic Effects: The 3-nitro group (electron-withdrawing) in the target compound and [Ev2] contrasts with the 4-chloro (mildly electron-withdrawing) in [Ev5] and 4-sulfonyl (strongly electron-withdrawing) in [Ev4].

Industrial Availability :

  • Compounds with 5-propyl substituents (e.g., [Ev4], [Ev6]) are supplied by multiple manufacturers in China, India, and the U.S., indicating industrial relevance for this scaffold .

Pharmacological Implications (Inferred)

While direct bioactivity data for the target compound are absent in the evidence, trends from analogs suggest:

  • Sulfonyl derivatives ([Ev4], [Ev6]) could target sulfotransferases or proteases due to their polar, charged groups .
  • Chloro-substituted compounds ([Ev5]) might serve as intermediates for further functionalization via cross-coupling reactions .

Biological Activity

3-Nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (CAS Number: 1331174-91-4) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C16H19ClN4O3SC_{16}H_{19}ClN_{4}O_{3}S with a molecular weight of 382.9 g/mol. The structure includes a nitro group and a thiazolo-pyridine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. For instance, compounds like metronidazole showcase similar mechanisms where reduced nitro species generate toxic radicals that damage microbial DNA .

CompoundActivityMechanism
MetronidazoleAntibacterialDNA binding via nitro reduction
3-Nitro-N-(5-propyl...)Potentially AntimicrobialSimilar mechanism expected

Anti-inflammatory Activity

Research indicates that nitro derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Specifically, compounds similar to 3-nitro-N-(5-propyl...) have shown the ability to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α. These interactions suggest a multi-target approach in reducing inflammation .

Target EnzymeInhibition
iNOSYes
COX-2Yes
IL-1βYes

Antitumor Activity

The antitumor potential of nitro compounds is particularly noteworthy. Several studies have indicated that nitro aromatic compounds can serve as hypoxia-activated prodrugs due to their ability to selectively target hypoxic tumor cells. This selectivity is crucial since many tumors exhibit regions with low oxygen levels, making them more susceptible to such treatments .

Case Study:
A study on related nitro compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against human tumor cell lines .

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